molecular formula C18H17N3O4S B2692089 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 895487-88-4

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2692089
CAS No.: 895487-88-4
M. Wt: 371.41
InChI Key: LQUYSIAYAGXGFP-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a phenylsulfanyl moiety at the acetamide side chain. The compound’s structure combines electron-donating methoxy groups with sulfur-containing substituents, which are known to enhance bioavailability and target-specific interactions in medicinal chemistry .

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-12-8-9-14(15(10-12)24-2)17-20-21-18(25-17)19-16(22)11-26-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUYSIAYAGXGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2,4-dimethoxyphenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with phenylsulfanylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, a related study demonstrated that similar oxadiazole derivatives exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . The mechanism of action is hypothesized to involve the disruption of cellular processes critical for cancer cell survival.

Case Study: Anticancer Efficacy

A study investigating N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylsulfanyl)acetamide found it to exhibit notable cytotoxicity against several cancer cell lines. The compound's efficacy was assessed using standard cytotoxic assays, revealing promising results indicative of its potential as an anticancer agent.

Antimicrobial Properties

Oxadiazole derivatives are also known for their antimicrobial activities. Research indicates that compounds similar to N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structural features of these compounds may facilitate interactions with bacterial targets.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been explored. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

Positional Isomerism of Methoxy Groups
  • N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl] Derivatives (): The 3,4-dimethoxyphenyl analog (e.g., compound 2c in ) exhibits anticancer activity with a melting point of 470–471 K and moderate yield (69%). Its electron-donating groups enhance solubility and binding to kinase targets, as seen in thiazolidinone hybrids . Comparison: The 2,4-dimethoxy substitution in the target compound may offer steric advantages for receptor binding compared to the 3,4-isomer, though direct activity comparisons are lacking.
Nitrophenyl and Chlorophenyl Substitutions
  • N-(5-(4-Nitrophenyl)-1,3,4-Oxadiazol-2-yl)-2-Sulfanylacetamide ():
    This derivative showed significant lipoxygenase (LOX) inhibition (IC₅₀ = 0.34 μM) due to the electron-withdrawing nitro group enhancing electrophilic interactions .
    • Comparison : The target compound’s methoxy groups are electron-donating, which may reduce LOX inhibition efficacy but improve metabolic stability.

Modifications to the Acetamide Side Chain

Phenylsulfanyl vs. Benzylsulfanyl Groups
  • 2-[(5-Benzyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]-N-(4-Sulfamoylphenyl)Acetamide ():
    The benzylsulfanyl group in this analog contributes to antibacterial activity, though specific data are unavailable. The sulfamoylphenyl moiety adds hydrophilicity .
    • Comparison : The target compound’s phenylsulfanyl group may balance lipophilicity and membrane permeability better than bulkier benzyl groups.
Thiazole and Triazole Hybrids
  • Comparison: The target compound lacks fluorine but may exhibit similar π-π stacking interactions via its methoxyphenyl and phenylsulfanyl groups.
Table 1: Key Pharmacological Data for Selected Analogs
Compound Structure Molecular Weight (g/mol) Key Activity (IC₅₀/EC₅₀) Reference
N-(5-(4-Nitrophenyl)-Oxadiazol-2-yl)-2-Sulfanylacetamide 337.3 LOX Inhibition: 0.34 μM
N-(5-(3,4-Dimethoxyphenyl)-Oxadiazol-2-yl)-2-Thioacetamide (2c) 378.4 Anticancer Activity
N-(2-Methyl-6-Nitrophenyl)-2-{[5-(Indol-3-ylmethyl)-Oxadiazol-2-yl]Sulfanyl}Acetamide (8v) 423.0 BChE Inhibition: 62.4%
Target Compound (2,4-Dimethoxyphenyl Derivative) 401.4 Data Not Available N/A
Key Findings:
  • LOX Inhibition : Nitro-substituted analogs outperform methoxy derivatives due to stronger electrophilic interactions .
  • Anticancer Potential: Methoxy groups (e.g., 3,4-dimethoxy in ) correlate with apoptosis induction in cancer cells .
  • Enzyme Inhibition : Bulky substituents (e.g., indolylmethyl in ) enhance BChE inhibition by 62.4% via hydrophobic binding .

Structural and Functional Insights

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups improve solubility but may reduce enzyme inhibition compared to nitro or chloro substituents .
  • Sulfur-Containing Moieties : Phenylsulfanyl groups enhance membrane permeability, while benzylsulfanyl groups may introduce steric hindrance .
  • Hybrid Structures : Thiazole or triazole hybrids () show diversified bioactivity but require complex synthesis .

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 318.36 g/mol. The structure features an oxadiazole ring and a phenylsulfanyl group, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing an oxadiazole moiety have been reported to inhibit various enzymes, including cholinesterases (AChE and BChE), which are significant in neurodegenerative diseases like Alzheimer's. The compound's ability to bind to these enzymes suggests potential therapeutic applications in cognitive disorders .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of oxadiazole compounds exhibit antimicrobial properties against a range of pathogens. The compound has shown effectiveness against selected microbial species, indicating its potential as an antimicrobial agent .
  • Anticancer Properties : Research indicates that similar oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways such as STAT3 and NF-κB. This suggests that this compound may possess similar anticancer activities .

Antimicrobial Activity

A study involving the synthesis of related compounds showed significant antimicrobial activity against various bacteria and fungi. The most active derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Neuroprotective Effects

In behavioral models of Alzheimer's disease, compounds similar to this compound have been shown to improve cognitive functions. These effects were associated with decreased levels of malondialdehyde (MDA) and increased activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase in the brain .

Case Study 1: Anticancer Activity

In vitro studies on related oxadiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, one study reported that a compound with a similar structure exhibited IC50 values in the low micromolar range against breast cancer cells, indicating substantial anticancer potential .

Case Study 2: Cholinesterase Inhibition

The inhibitory effects on cholinesterases were evaluated using Ellman's colorimetric method. Compounds from the same class showed IC50 values ranging from 0.907 μM to over 10 μM against AChE and BChE, demonstrating their potential as therapeutic agents for Alzheimer’s disease .

Summary Table of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against bacteria/fungi
AnticancerInduces apoptosis
NeuroprotectiveImproves cognitive functions
Cholinesterase InhibitionIC50 values between 0.907 μM - >10 μM

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